N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
“N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound that features a thiazole ring, an imidazole ring, and tolyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of the imidazole ring: The Debus-Radziszewski imidazole synthesis is a common method, involving the reaction of glyoxal, ammonia, and an aldehyde.
Coupling reactions: The final step would involve coupling the thiazole and imidazole rings through a thioether linkage, possibly using a thiol and a halide under basic conditions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions might target the imidazole ring or the thiazole ring, potentially altering their electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups on the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with thiazole and imidazole rings are often investigated for their antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, such compounds could be explored for their potential as therapeutic agents, particularly if they exhibit activity against specific biological targets.
Industry
Industrially, the compound might find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with thiazole and imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets might include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.
Imidazole derivatives: Compounds like histidine or metronidazole.
Uniqueness
The uniqueness of “N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” lies in its specific combination of functional groups and rings, which might confer unique biological or chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-7-9-17(10-8-15)19-13-24-22(26(19)18-6-4-3-5-16(18)2)29-14-20(27)25-21-23-11-12-28-21/h3-13H,14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCFNZPLFBSATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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